

discovery and history of 4-Chloro-N-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-N-methylpyrimidin-2-amine

Cat. No.: B1590387

[Get Quote](#)

An In-depth Technical Guide to **4-Chloro-N-methylpyrimidin-2-amine**: A Core Synthon in Modern Drug Discovery

Abstract

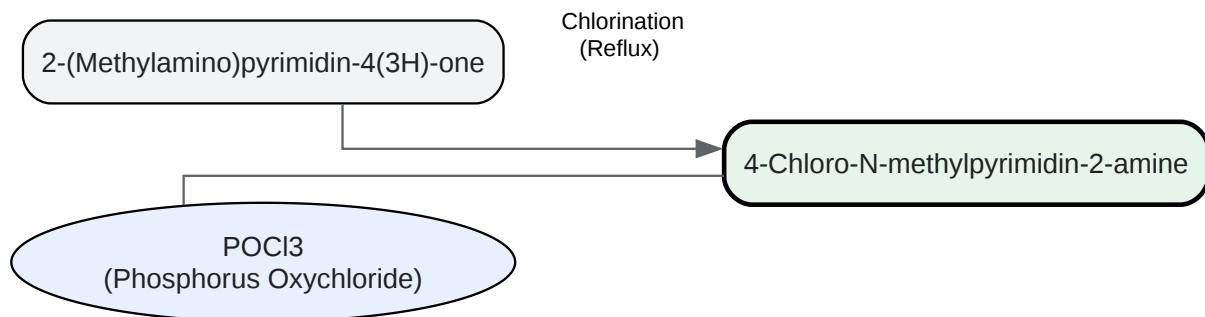
This technical guide offers a comprehensive examination of **4-Chloro-N-methylpyrimidin-2-amine**, a heterocyclic building block of significant interest in medicinal chemistry. We will navigate its synthetic pathways, elucidate its physicochemical properties, and explore its strategic application, particularly in the development of targeted therapeutics. This document is designed for researchers, chemists, and drug development professionals, providing expert insights into the causality of experimental choices and the practical utility of this versatile molecule.

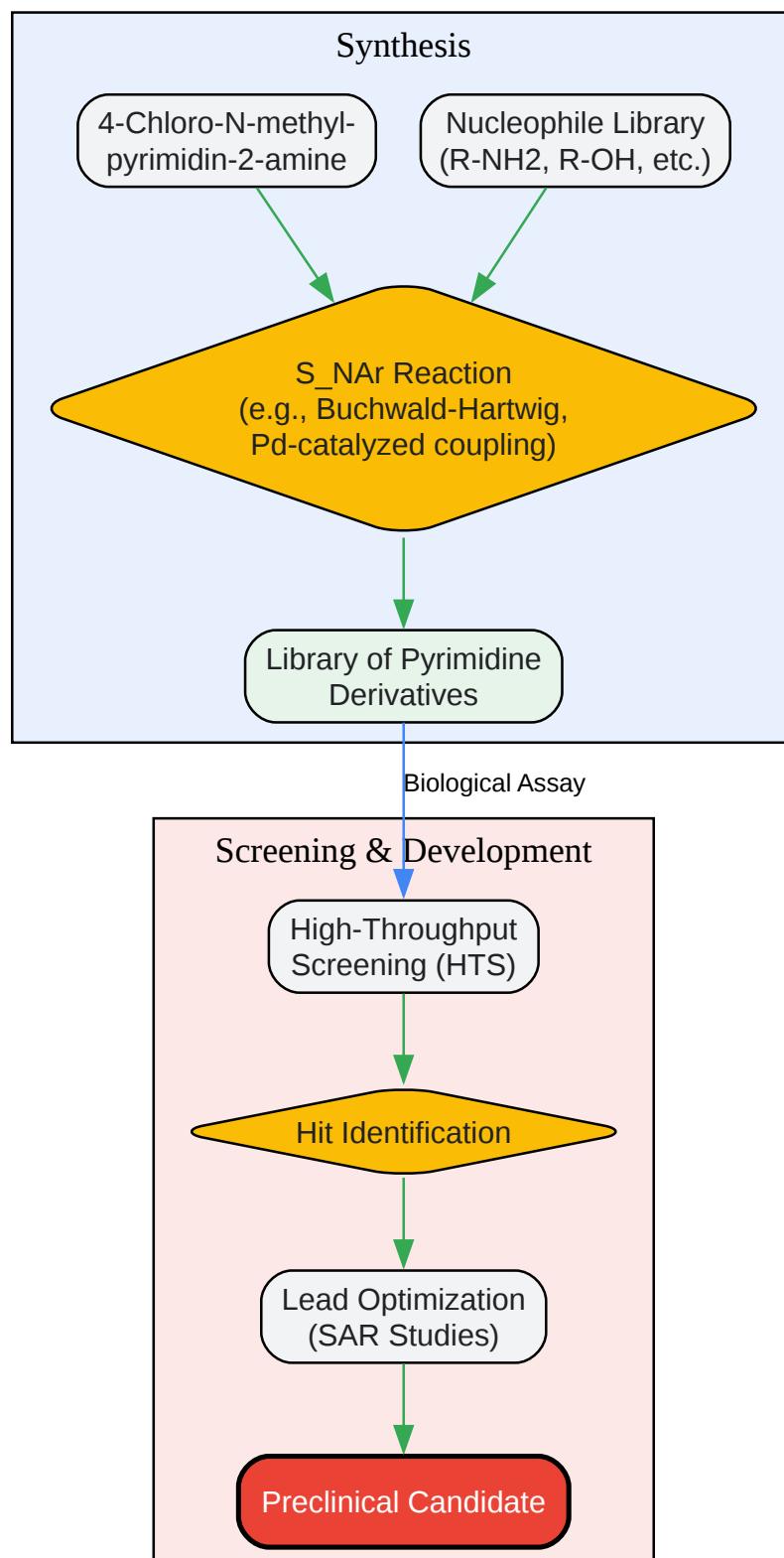
Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine nucleus is a privileged scaffold in pharmaceutical science, forming the core of numerous approved drugs and clinical candidates.^[1] Its prevalence is due to the nitrogen atoms' ability to act as hydrogen bond acceptors and donors, facilitating precise interactions with biological targets like enzymes and receptors.^[1] The functionalization of the pyrimidine ring allows for meticulous tuning of a compound's steric and electronic properties, which in turn modulates its target affinity, selectivity, and pharmacokinetic profile. **4-Chloro-N-**

methylpyrimidin-2-amine (CAS No. 22404-46-2) has emerged as a particularly powerful intermediate.[2][3] The chlorine atom at the C4 position serves as an efficient leaving group for nucleophilic aromatic substitution (SNAr), providing a reactive handle for constructing diverse molecular libraries.

Historical Context & Emergence in Synthesis


While a singular "discovery" event for **4-Chloro-N-methylpyrimidin-2-amine** is not clearly documented in seminal literature, its history is interwoven with the broader development of pyrimidine chemistry. The synthesis of related 4-chloropyrimidines is well-established in patent literature, often described as key steps in the production of biologically active compounds.[4][5] For instance, methods for chlorinating 4-hydroxy-pyrimidines using reagents like phosphorus oxychloride (POCl_3) are common, forming the foundational chemistry for producing this and similar synthons.[4][5] The compound's significance grew substantially with the rise of targeted therapies, especially kinase inhibitors, where the 2-aminopyrimidine core is a frequent pharmacophoric element. Its availability and reactivity have made it a staple in synthetic campaigns aimed at exploring structure-activity relationships (SAR) in various drug discovery programs.


Synthesis and Mechanistic Considerations

The reliable synthesis of **4-Chloro-N-methylpyrimidin-2-amine** is critical for its application. The most prevalent and industrially scalable method involves the chlorination of a corresponding pyrimidone precursor.

Synthetic Pathway Overview

The standard synthesis begins with the chlorination of 2-(methylamino)pyrimidin-4(3H)-one. This precursor is either commercially available or can be prepared from simpler starting materials. The chlorination step is the key transformation to install the reactive handle for subsequent diversification.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Chloro-N-methylpyrimidin-2-amine | C5H6CIN3 | CID 12397680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]
- 5. JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines - Google Patents [patents.google.com]
- To cite this document: BenchChem. [discovery and history of 4-Chloro-N-methylpyrimidin-2-amine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1590387#discovery-and-history-of-4-chloro-n-methylpyrimidin-2-amine\]](https://www.benchchem.com/product/b1590387#discovery-and-history-of-4-chloro-n-methylpyrimidin-2-amine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com